6-amino-4-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-4-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyranopyrazoles. This compound is notable for its unique structure, which includes an adamantyl group, a phenyl group, and a pyrazole ring. Pyranopyrazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of hydrazine monohydrate, ethyl acetoacetate, arylaldehydes, and malononitrile in the presence of a catalyst. Various catalysts can be used, including P₂O₅/SiO₂, H₃PO₄/Al₂O₃, cellulose sulfuric acid, and starch sulfuric acid . The reaction is usually carried out under thermal solvent-free conditions, which makes it environmentally friendly and efficient .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar multi-component reactions. The use of heterogeneous catalysts, such as nano-eggshell/Ti(IV), has been shown to be effective in producing high yields of the compound under mild conditions . These catalysts are reusable and contribute to a more sustainable production process.
Chemical Reactions Analysis
Types of Reactions
6-amino-4-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity of the products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can yield a wide range of derivatives with different functional groups .
Scientific Research Applications
6-amino-4-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-amino-4-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl-3,4,5-R1,R2,R3-Pyrazoles: These compounds share the adamantyl and pyrazole moieties but differ in their substituents.
Indole Derivatives: These compounds have a similar heterocyclic structure and exhibit a wide range of biological activities.
Uniqueness
What sets 6-amino-4-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart is its unique combination of an adamantyl group, a phenyl group, and a pyrazole ring. This structure imparts specific properties, such as enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C29H32N6O |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
4-[3-(1-adamantyl)-1-phenylpyrazol-4-yl]-6-amino-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C29H32N6O/c1-2-6-23-25-24(21(15-30)27(31)36-28(25)33-32-23)22-16-35(20-7-4-3-5-8-20)34-26(22)29-12-17-9-18(13-29)11-19(10-17)14-29/h3-5,7-8,16-19,24H,2,6,9-14,31H2,1H3,(H,32,33) |
InChI Key |
NDTUARPVJFIUPZ-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CN(N=C3C45CC6CC(C4)CC(C6)C5)C7=CC=CC=C7 |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CN(N=C3C45CC6CC(C4)CC(C6)C5)C7=CC=CC=C7 |
Origin of Product |
United States |
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